molecular formula C13H24N2O B2994177 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1879735-79-1

1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2994177
CAS No.: 1879735-79-1
M. Wt: 224.348
InChI Key: DFFXZCNZKGUBDB-UHFFFAOYSA-N
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Description

1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound featuring a piperazine core that is N-substituted with a cyclobutyl group and a pivaloyl (2,2-dimethylpropanoyl) moiety. Piperazine derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their versatile biological activities and their role as key scaffolds in drug discovery . Piperazine-based structures are frequently investigated for their potential interactions with the central nervous system (CNS). Related compounds have demonstrated a range of pharmacological activities in research models, including anxiolytic-like and antidepressant-like effects, which are often linked to interactions with neurotransmitter systems such as serotonergic (5-HT), noradrenergic, and dopaminergic pathways . Furthermore, structurally similar piperazinyl ketones have been identified as modulators of the histamine H3 receptor, a G-protein-coupled receptor (GPCR) target of interest for disorders like Alzheimer's disease, schizophrenia, attention deficit hyperactivity disorder (ADHD), and cognitive impairments . The cyclobutyl and pivaloyl groups in this specific compound are likely to influence its lipophilicity, metabolic stability, and binding affinity, making it a valuable chemical probe for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including but not limited to, use as a reference standard in analytical chemistry, an intermediate in organic synthesis, and a biological probe in pharmacological assays to explore new therapeutic targets. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-13(2,3)12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFXZCNZKGUBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-cyclobutylpiperazine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure (2,2-dimethylpropan-1-one) is shared with multiple derivatives, but variations in the heterocyclic substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Features/Applications Reference
1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one 4-Cyclobutylpiperazine C₁₄H₂₅N₂O 237.36 (estimated) Potential CNS activity due to piperazine moiety
1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one 4-Phenylpiperidine, thiophen-2-yl C₁₉H₂₃NOS 321.46 Explored in neuropharmacology
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one 1,4-Diazepane C₁₀H₁₈N₂O 182.27 Broader ring flexibility
1-[4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one Benzylpiperazine-carbonyl-piperidine C₂₂H₃₃N₃O₂ 371.52 Multi-target ligand design

Key Observations :

  • Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound introduces steric bulk and moderate lipophilicity compared to aromatic substituents (e.g., phenyl or benzyl groups in ). This may enhance membrane permeability but reduce binding affinity to flat receptor pockets.
  • Piperazine vs. Piperidine/Diazepane : Piperazine rings (as in the target compound) offer two nitrogen atoms for hydrogen bonding, whereas piperidine () and diazepane () provide different conformational flexibility and basicity profiles.

Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

Table 2: Inferred Properties Based on Analogs
Property Target Compound (Estimated) 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one
LogP (Lipophilicity) ~2.5 (moderate) ~3.8 (high) ~1.2 (low)
Solubility Moderate in DMSO Poor in water, soluble in organic solvents High in polar solvents
Metabolic Stability Likely stable (rigid cyclobutyl) Moderate (aromatic oxidation) Low (hydroxypyrrolidine susceptibility)

Notes:

  • The hydroxyl group in increases polarity but decreases blood-brain barrier penetration, a limitation the target compound might avoid.

Biological Activity

1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-cyclobutylpiperazine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction is facilitated by a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification is achieved through recrystallization or chromatography.

The biological activity of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic effects in various conditions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Effects : Potential analgesic properties have been noted in preliminary studies.
  • Anti-inflammatory Activity : Investigations suggest that it may reduce inflammation through modulation of inflammatory pathways .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one demonstrated its potential as a modulator of serotonin receptors. The compound showed promise in reducing anxiety-like behaviors in animal models, suggesting its utility in treating anxiety disorders.

Case Study 2: Enzyme Inhibition

In vitro studies highlighted the compound's ability to inhibit certain kinases involved in cancer progression. This inhibition could provide a basis for developing anticancer therapies targeting specific signaling pathways .

Comparative Analysis

To better understand the unique properties of 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one, it is beneficial to compare it with similar compounds.

Compound NameStructureBiological Activity
1-(4-Chlorophenyl)-4-(4-cyclobutylpiperazin-1-yl)-butane-1,4-dioneStructureAntidepressant effects
1-(4-Chlorophenyl)-4-(4-cyclopropylpiperazin-1-yl)-butane-1,4-dioneStructureAntipsychotic properties

The unique cyclobutyl piperazine moiety in our compound contributes to its distinct pharmacological profile compared to other derivatives.

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